molecular formula C13H14N6OS B2509702 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2034569-38-3

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2509702
CAS No.: 2034569-38-3
M. Wt: 302.36
InChI Key: IFSPXXJYWGBHEZ-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen-containing rings, including pyrazole, thiophene, and triazole. These structural features make it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a triazole moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired heterocyclic rings. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures

Scientific Research Applications

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic rings allow it to form stable complexes with metal ions, which can further influence its biological activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide include other heterocyclic compounds with similar ring structures, such as:

  • 1-methyl-1H-pyrazole-4-carboxamide
  • 2-(thiophen-3-yl)ethyl-1H-1,2,3-triazole
  • N-(2-(1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

The unique combination of pyrazole, thiophene, and triazole rings in this compound contributes to its distinct properties and makes it a valuable compound for research .

Properties

IUPAC Name

1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS/c1-18-8-11(16-17-18)13(20)14-7-12(10-3-6-21-9-10)19-5-2-4-15-19/h2-6,8-9,12H,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSPXXJYWGBHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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